Z-Arg(Boc)2-OH.CHA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Arg(Boc)2-OH.CHA typically involves the protection of the amino and guanidino groups of arginine. The process begins with the protection of the guanidino group using benzyloxycarbonyl (Z) groups. Subsequently, the amino group is protected with tert-butyloxycarbonyl (Boc) groups. The final product is obtained by reacting the protected arginine with cyclohexylamine to form the cyclohexylammonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Z-Arg(Boc)2-OH.CHA undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Z protective groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Replacement of the protective groups with other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups, while hydrogenation is used to remove Z groups.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) are used to facilitate peptide bond formation.
Substitution: Various nucleophiles can be used to replace the protective groups.
Major Products Formed
The major products formed from these reactions include deprotected arginine, peptide chains, and substituted arginine derivatives .
Scientific Research Applications
Z-Arg(Boc)2-OH.CHA is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes
Mechanism of Action
The mechanism of action of Z-Arg(Boc)2-OH.CHA involves the protection of the amino and guanidino groups of arginine, preventing unwanted side reactions during peptide synthesis. The protective groups are selectively removed under specific conditions, allowing for the formation of peptide bonds and the synthesis of complex peptides .
Comparison with Similar Compounds
Similar Compounds
Nα-Boc-Nω,Nω’-di-Z-L-arginine: Similar protective groups but without the cyclohexylammonium salt.
Nα-Z-Nω,Nω’-di-Boc-L-arginine: Similar protective groups but with different protecting group arrangements.
Nα-Z-Nω,Nω’-di-tert-butyloxycarbonyl-L-arginine: Similar protective groups but without the cyclohexylammonium salt
Uniqueness
Z-Arg(Boc)2-OH.CHA is unique due to the presence of both Boc and Z protective groups, as well as the cyclohexylammonium salt. This combination provides enhanced stability and selectivity during peptide synthesis, making it a valuable tool in the synthesis of complex peptides .
Properties
Molecular Formula |
C30H49N5O8 |
---|---|
Molecular Weight |
607.7 g/mol |
IUPAC Name |
(2S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine |
InChI |
InChI=1S/C24H36N4O8.C6H13N/c1-23(2,3)35-21(32)27-19(28-22(33)36-24(4,5)6)25-14-10-13-17(18(29)30)26-20(31)34-15-16-11-8-7-9-12-16;7-6-4-2-1-3-5-6/h7-9,11-12,17H,10,13-15H2,1-6H3,(H,26,31)(H,29,30)(H2,25,27,28,32,33);6H,1-5,7H2/t17-;/m0./s1 |
InChI Key |
XRYYAPJVXOJAIX-LMOVPXPDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C.C1CCC(CC1)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C.C1CCC(CC1)N |
Origin of Product |
United States |
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